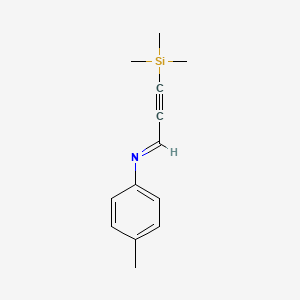
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a trimethylsilyl group and a 4-methylphenyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the reaction of a 4-methylphenylamine with a trimethylsilyl-protected alkyne. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems to monitor and adjust reaction conditions would ensure consistent product quality. Purification of the final product might involve techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine exerts its effects would depend on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, while the imine bond can participate in nucleophilic addition reactions. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-aldehyde: Similar structure but with an aldehyde group.
Uniqueness
The presence of both the trimethylsilyl group and the imine bond in (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine makes it unique compared to other compounds. This combination of functional groups can impart distinct reactivity and stability, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
81634-47-1 |
|---|---|
Fórmula molecular |
C13H17NSi |
Peso molecular |
215.37 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C13H17NSi/c1-12-6-8-13(9-7-12)14-10-5-11-15(2,3)4/h6-10H,1-4H3 |
Clave InChI |
WNDKRQJHLCPESQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
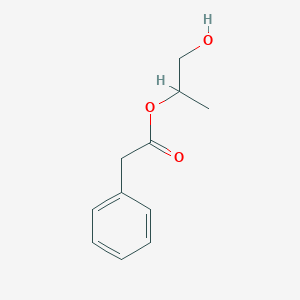
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
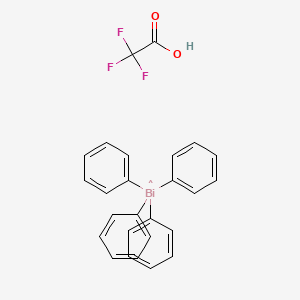
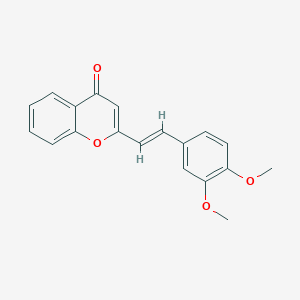
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)

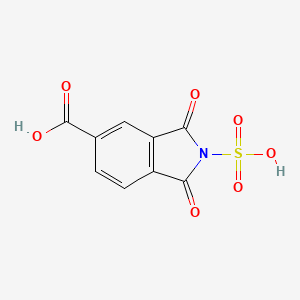
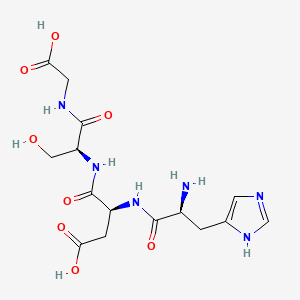
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
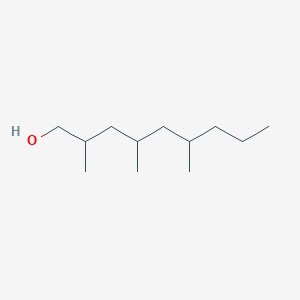
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
